Norfloxacin Piperazinyl-1-Oxide: Mechanism of Action & Technical Characterization
Norfloxacin Piperazinyl-1-Oxide: Mechanism of Action & Technical Characterization
The following technical guide details the mechanism, synthesis, and characterization of Norfloxacin Piperazinyl-1-Oxide , a critical oxidative impurity and metabolite of the fluoroquinolone antibiotic Norfloxacin.[1]
Content Type: Technical Reference Guide Subject: Pharmaceutical Impurity Profiling & Molecular Mechanism CAS Registry Number: 1796931-70-8 (Norfloxacin N-Oxide)[1][2]
Executive Summary
Norfloxacin Piperazinyl-1-Oxide (Norfloxacin N-oxide) is a primary oxidative degradation product and metabolite of Norfloxacin.[1][2] Structurally, it is characterized by the oxidation of the tertiary nitrogen atom (N1) within the piperazine ring attached to the C7 position of the fluoroquinolone core.[1]
While the parent molecule, Norfloxacin, is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV, the N-oxide derivative exhibits significantly altered pharmacodynamics.[1] This guide explores the molecular mechanics of this alteration, providing a synthesis protocol for reference standard generation and defining its role in pharmaceutical stability.[1]
Chemical Identity and Structural Logic[3][4]
The formation of the N-oxide occurs at the N1-position of the piperazine ring (the tertiary amine attached to the quinolone nucleus), as the distal N4-position is a secondary amine which typically forms unstable hydroxylamines or nitrones upon oxidation rather than stable N-oxides.[1][2]
| Feature | Parent: Norfloxacin | Derivative: Norfloxacin Piperazinyl-1-Oxide |
| CAS Number | 70458-96-7 | 1796931-70-8 |
| Molecular Formula | C₁₆H₁₈FN₃O₃ | C₁₆H₁₈FN₃O₄ |
| Molecular Weight | 319.33 g/mol | 335.33 g/mol |
| Key Modification | C7-Piperazine (Tertiary Amine) | N1-Oxide (N⁺–O⁻) |
| Solubility Profile | Amphoteric, sparing solubility | Increased polarity, altered zwitterionic behavior |
Mechanism of Action: The "Steric Interference" Hypothesis[1]
The antibacterial mechanism of fluoroquinolones relies on the formation of a stable Drug-Enzyme-DNA ternary complex .[1][2] Norfloxacin acts as a "poison" to DNA Gyrase (Topoisomerase II) and Topoisomerase IV, freezing the enzyme after it has cleaved the DNA, thereby preventing religation and causing double-strand breaks.[1]
The Binding Interface
In the parent molecule, the C7-piperazine ring projects into the minor groove of the DNA or interacts with the enzyme's subunit (ParC/GyrA).[1] This interaction is crucial for stabilizing the drug within the cleavage complex.[1]
Impact of N-Oxidation
The conversion of the N1-piperazine nitrogen to an N-oxide introduces two destabilizing factors:
-
Steric Bulk: The addition of the oxygen atom creates a protrusion at the interface between the fluoroquinolone core and the enzyme binding pocket.[1]
-
Electronic Repulsion: The N-oxide moiety is highly polar (dipolar N⁺–O⁻).[1] This alters the electron density of the piperazine ring, disrupting the Van der Waals forces and hydrophobic interactions required for tight binding.[1]
Result: The N-oxide derivative typically displays reduced antibacterial potency (higher MIC) compared to Norfloxacin.[1][2] It binds less effectively to the gyrase-DNA complex, allowing bacteria to continue replication at higher concentrations than the parent drug.[1] However, it retains the core pharmacophore (4-quinolone-3-carboxylic acid), meaning it still possesses some residual activity and potential toxicity.[1][2]
Visualization: Mechanism of Interference
The following diagram illustrates the interference logic of the N-oxide derivative.
Caption: Comparative binding logic showing how N-oxidation at the C7-piperazine disrupts the high-affinity interaction required for effective DNA gyrase inhibition.
Experimental Protocol: Synthesis & Isolation
To study this impurity or use it as a reference standard, it must be synthesized via controlled oxidation.[1] The following protocol utilizes m-Chloroperoxybenzoic acid (m-CPBA) , a selective oxidant for tertiary amines.
Reagents Required[5]
Step-by-Step Synthesis Workflow
-
Preparation: Dissolve 1.0 equivalent (eq) of Norfloxacin in dry DCM/CHCl₃. Cool the solution to 0°C in an ice bath to control the exotherm.
-
Oxidation: Dropwise add a solution of m-CPBA (1.1 eq) in DCM over 20 minutes.
-
Note: The N1-nitrogen (tertiary) is more nucleophilic than the N4 (secondary) and the quinolone nitrogen, making it the primary site of oxidation.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 3-5 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH:NH₄OH).[1]
-
Work-up:
-
Purification: The crude N-oxide is often polar.[1] Purify via column chromatography using a gradient of Chloroform -> 10% Methanol/Chloroform.
Visualization: Synthesis Pathway
Caption: Synthetic route for the selective N-oxidation of Norfloxacin using m-CPBA.
Biological & Analytical Significance[2][3][6][7]
Analytical Detection
Researchers must differentiate the N-oxide from other impurities (like the des-ethylene or chloro-derivatives).[1][2]
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (Gradient).[1]
-
Retention Time: The N-oxide is more polar than Norfloxacin, typically eluting earlier than the parent peak in reverse-phase systems.[1][2]
-
Mass Spectrometry: Look for the M+16 peak (Mass shift from 319.3 -> 335.3).[1][2]
Toxicity vs. Efficacy
-
Antibacterial Activity: Significantly lower than Norfloxacin (often 10-50x higher MIC) due to the poor fit in the gyrase active site.[1]
-
Toxicity: Fluoroquinolone metabolites can sometimes exhibit phototoxicity or genotoxicity different from the parent.[1] The N-oxide structure is generally considered a "detoxification" pathway in metabolism, increasing water solubility for renal excretion.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] Norfloxacin: Structure, Mechanism, and Toxicity. PubChem Compound Summary for CID 4539. [Link][1][2]
- European Directorate for the Quality of Medicines (EDQM).Norfloxacin Impurity Standards and Profiling.
-
Medvedovici, A., et al. (2008).[1][3] "Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation." Biomedical Chromatography, 22(10), 1100-1107.[1][3] [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid) Mechanism and Usage. [Link]
Sources
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Norfloxacin (CAS 70458-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation - PubMed [pubmed.ncbi.nlm.nih.gov]
